8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Chromen-4-one Core: This can be achieved through the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Functionalization: Introduction of the cyclohexyl(methyl)amino group and the trifluoromethyl group can be achieved through nucleophilic substitution reactions and other organic transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-4-one core may yield chroman derivatives.
Scientific Research Applications
8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure to chromen-4-one derivatives and known for their biological activities.
Flavonoids: Another class of compounds with a similar core structure and diverse biological effects.
Uniqueness
8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The cyclohexyl(methyl)amino group also contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
8-[[cyclohexyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3NO5/c1-30(16-7-5-4-6-8-16)14-18-19(31)11-10-17-23(32)22(25(26(27,28)29)35-24(17)18)15-9-12-20(33-2)21(13-15)34-3/h9-13,16,31H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHHSAORTSNPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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